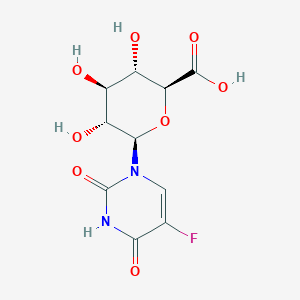
5-氟尿嘧啶 N-葡萄糖醛酸苷
描述
1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid, also known as 1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid, is a useful research compound. Its molecular formula is C10H11FN2O8 and its molecular weight is 306.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗:药物递送系统
5-氟尿嘧啶 N-葡萄糖醛酸苷主要用于癌症治疗,因为它能够干扰 DNA 合成。 最近的研究集中在开发负载有 5-氟尿嘧啶的纳米结构脂质载体 (NLCs),以提高其在生物系统中的生物利用度和保留率 . 这些 NLCs 被设计为以可控方式释放药物,从而改善癌症患者的治疗效果。
提高口服生物利用度
为了克服由于 5-氟尿嘧啶的亲水性而导致的口服给药挑战,研究人员将其封装到聚 (D, L-乳酸-共-乙醇酸) 纳米颗粒 (PLGNPs) 中 . 这种封装旨在提高 5-氟尿嘧啶的口服生物利用度,使其成为化疗的更有效选择。
抗体导向酶前药治疗 (ADEPT)
5-氟尿嘧啶 N-葡萄糖醛酸苷已被研究用作 ADEPT 中的前药 . 在这种方法中,该化合物在肿瘤部位被 β-葡萄糖醛酸酶激活,释放 5-氟尿嘧啶,从而最大限度地减少全身毒性并提高药物在靶部位的疗效。
化疗耐药的调节机制
研究还深入研究了非编码 RNA 在调节癌细胞对 5-氟尿嘧啶治疗反应中的作用 . 了解这些机制可以带来使肿瘤细胞对 5-氟尿嘧啶敏感的策略,从而有可能克服耐药性。
药代动力学研究
已经进行了体内药代动力学研究,以评估 5-氟尿嘧啶 N-葡萄糖醛酸苷制剂的性能。 这些研究旨在了解该化合物在体内的吸收、分布、代谢和排泄方式,这对优化剂量方案至关重要 .
抗氧化剂潜力评估
使用 DPPH 测定等方法评估了 5-氟尿嘧啶 N-葡萄糖醛酸苷的抗氧化潜力。 抗氧化剂在减轻氧化应激方面发挥作用,氧化应激是癌症进展的一个因素 .
作用机制
Target of Action
The primary target of 5-FU N-glucuronide, also known as 5-Fluorouracil N-glucuronide, is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it a potential target for antimetabolite chemotherapy .
Mode of Action
5-FU N-glucuronide exerts its anticancer activity through two main mechanisms. Firstly, it inhibits the function of TS, thereby disrupting DNA synthesis . Secondly, it gets incorporated into RNA and DNA, leading to the misincorporation of fluoronucleotides . These actions result in DNA damage and cell death .
Biochemical Pathways
The cytotoxicity of 5-FU N-glucuronide is attributed to the misincorporation of fluoronucleotides into RNA and DNA and the inhibition of TS . The inhibition of TS leads to the depletion of deoxythymidine triphosphate (dTTP), causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . This imbalance disrupts DNA synthesis and repair, resulting in lethal DNA damage .
Pharmacokinetics
The pharmacokinetics of 5-FU N-glucuronide involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the pharmacokinetics of 5-FU, the parent compound, has been extensively studied .
Result of Action
The result of 5-FU N-glucuronide action is the induction of cell death, primarily through DNA damage . This leads to a reduction in tumor growth and size, contributing to its anticancer activity .
Action Environment
The action of 5-FU N-glucuronide can be influenced by various environmental factors. For instance, the expression of UDP-glucuronosyltransferases (UGTs), enzymes involved in drug conjugation, can affect the drug’s action . Additionally, food additives have been shown to modulate glucuronidation, potentially influencing the drug’s efficacy .
生化分析
Biochemical Properties
5-Fluorouracil N-glucuronide interacts with various enzymes and proteins in the body. The glucuronidation process is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), a family of enzymes that play a crucial role in the metabolism of endogenous and exogenous compounds . UGT1A9 has been identified as the isozyme catalyzing the biotransformation of 5-FU into 5-Fluorouracil N-glucuronide .
Cellular Effects
The effects of 5-Fluorouracil N-glucuronide on cells are largely related to its parent compound, 5-FU. 5-FU is an antineoplastic antimetabolite that is widely administered to cancer patients, especially those suffering from colorectal and pancreatic cancer . It has been shown that human colon cancer cells are efficient in drug conjugation catalyzed by UGTs .
Molecular Mechanism
The molecular mechanism of action of 5-Fluorouracil N-glucuronide is closely tied to the mechanism of 5-FU. 5-FU exerts its anticancer effects through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA . The glucuronidation of 5-FU into 5-Fluorouracil N-glucuronide represents a mechanism of intrinsic drug resistance in colon cancer .
Temporal Effects in Laboratory Settings
It is known that 5-FU has a narrow therapeutic window, and the selection of the appropriate dosage is crucial to reduce its side effects .
Dosage Effects in Animal Models
Studies on 5-FU have shown that it can cause reproductive and developmental toxicities in rodent models .
Metabolic Pathways
5-Fluorouracil N-glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway. This pathway is responsible for the clearance of many endogenous and exogenous compounds .
Transport and Distribution
It is known that glucuronide and sulfate conjugates typically have limited cell membrane permeability and subsequently, their distribution and excretion from the human body requires transport proteins .
Subcellular Localization
It is known that 5-FU is an antimetabolite drug widely used to treat cancers of the colon and pancreas, alone or in combination .
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O8/c11-2-1-13(10(20)12-7(2)17)8-5(16)3(14)4(15)6(21-8)9(18)19/h1,3-6,8,14-16H,(H,18,19)(H,12,17,20)/t3-,4-,5+,6-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZGKOYOKVWGFN-UQGZVRACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(C(O2)C(=O)O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40984512 | |
| Record name | 5-Fluoro-1-hexopyranuronosyl-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66048-45-1 | |
| Record name | 5-Fluorouracil glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066048451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-1-hexopyranuronosyl-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


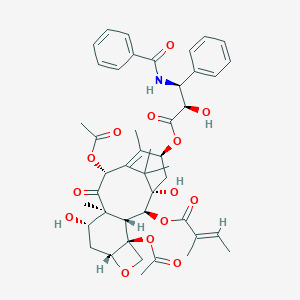
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)
![(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128262.png)
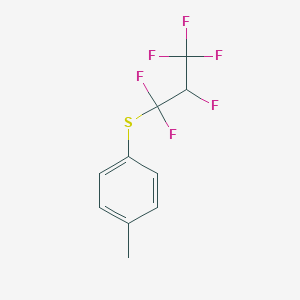
![(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128266.png)
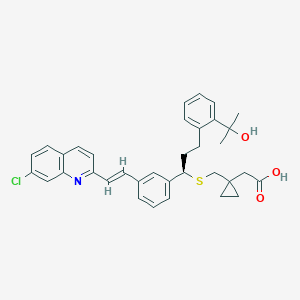
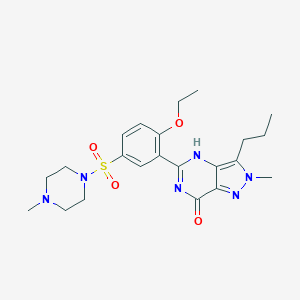
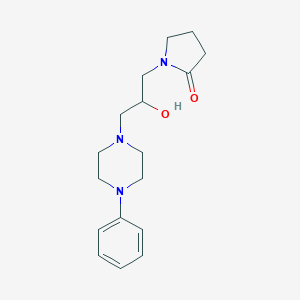
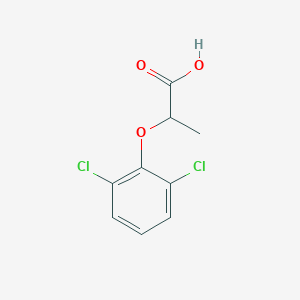
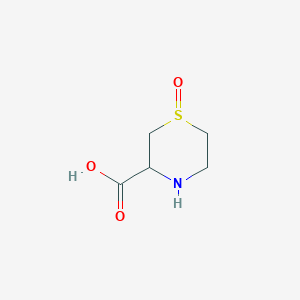
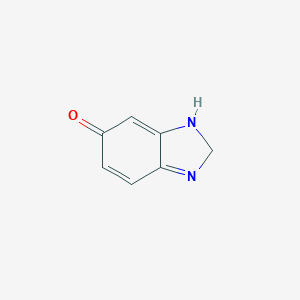
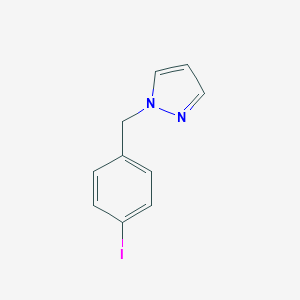
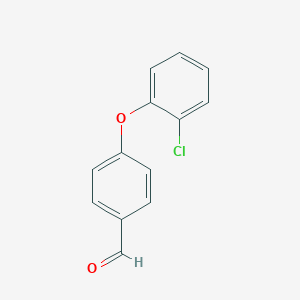
![(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(3-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B128290.png)
